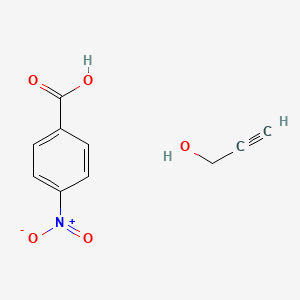

4-Nitrobenzoic acid;prop-2-yn-1-ol

Description

Properties

CAS No. |

54757-78-7 |

|---|---|

Molecular Formula |

C10H9NO5 |

Molecular Weight |

223.18 g/mol |

IUPAC Name |

4-nitrobenzoic acid;prop-2-yn-1-ol |

InChI |

InChI=1S/C7H5NO4.C3H4O/c9-7(10)5-1-3-6(4-2-5)8(11)12;1-2-3-4/h1-4H,(H,9,10);1,4H,3H2 |

InChI Key |

UVPXHWPNFXYTCM-UHFFFAOYSA-N |

Canonical SMILES |

C#CCO.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Nitrobenzoic Acid

4-Nitrobenzoic acid (CAS No. 62-23-7) is a nitro-substituted derivative of benzoic acid. Its structure features a nitro group (-NO₂) at the para position, which strongly influences its electronic and physicochemical properties. It is widely used in organic synthesis, pharmaceuticals, and as a substrate in enzymatic studies . Key characteristics include:

- Acidity : Enhanced acidity compared to unsubstituted benzoic acid due to the electron-withdrawing nitro group (pKa ≈ 1.68) .

- Solubility: Exhibits variable solubility in organic solvents, with polar solvents like methanol and ethanol showing higher solubility .

- Biological Activity : Acts as a substrate for nitroreductase enzymes and displays antimicrobial properties .

Prop-2-yn-1-ol

Prop-2-yn-1-ol (propargyl alcohol, CAS No. 107-19-7) is a primary alcohol with a terminal alkyne group. Its reactivity is driven by the triple bond, making it valuable in click chemistry and synthetic applications. Notable mentions include:

- Synthetic Utility : Used in synthesizing derivatives like 1-[1-(benzyloxy)prop-2-yn-1-yl]-4-methoxybenzene via etherification reactions .

Comparison of 4-Nitrobenzoic Acid with Similar Compounds

Solubility in Organic Solvents

4-Nitrobenzoic acid’s solubility varies significantly with solvent polarity (Table 1). Data from the IUPAC-NIST Solubility Data Series and Abraham solvation model highlight its preferential solubility in alcohols and cyclic ethers:

Table 1. Solubility of 4-Nitrobenzoic Acid in Selected Solvents at 298 K

| Solvent | log₁₀(S) (mol/L) |

|---|---|

| Methanol | -0.52 |

| Ethanol | -0.89 |

| 1-Octanol | -2.98 |

| Tetrahydrofuran | -1.15 |

| Toluene | -2.35 |

The Abraham solute descriptors for 4-nitrobenzoic acid (S = 1.520, A = 0.680, B = 0.440, L = 5.7699) correlate well with its solubility trends .

Acidity Comparison with Substituted Benzoic Acids

The nitro group’s electron-withdrawing effect enhances acidity relative to other derivatives (Table 2):

Table 2. Acid Strength of Benzoic Acid Derivatives

| Compound | pKa |

|---|---|

| Benzoic acid | 4.20 |

| 4-Nitrobenzoic acid | 1.68 |

| 4-Hydroxybenzoic acid | 4.58 |

| 4-Methylbenzoic acid | 4.36 |

4-Nitrobenzoic acid is the strongest acid due to the -NO₂ group’s resonance and inductive effects .

Comparison of Prop-2-yn-1-ol with Similar Alcohols

Table 3. Reactivity of Propargyl Alcohol Derivatives

| Compound | Application | Yield/Activity |

|---|---|---|

| Prop-2-yn-1-ol | Click chemistry precursor | High |

| 4-(1-Hydroxypropoxy)but-2-yn-1-ol | Intermediate in organic synthesis | Moderate |

Preparation Methods

Fundamental Chemical Properties

Structural Characteristics

The compound consists of two covalently linked moieties:

- 4-Nitrobenzoic acid : Aromatic ring with nitro (-NO₂) group at para position and carboxylic acid (-COOH) functionality

- Prop-2-yn-1-ol : Propargyl alcohol group (-C≡C-CH₂OH) providing alkyne reactivity

Critical physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Weight | 223.182 g/mol |

| Exact Mass | 223.048 Da |

| PSA | 103.35 Ų |

| LogP | 1.428 |

Synthetic Route Design Strategies

Esterification Pathway

The primary synthesis route involves ester bond formation between 4-nitrobenzoic acid and prop-2-yn-1-ol through acid-catalyzed esterification:

Reaction Scheme

4-Nitrobenzoic acid + Prop-2-yn-1-ol → 4-Nitrobenzoic acid; prop-2-yn-1-ol + H₂O

Catalytic System Optimization

Patent RU2074169C1 demonstrates high-yield esterification (98%) of nitrobenzoic acids using silicon tetrachloride catalyst. Adapted conditions:

- Molar ratio : 0.1-0.2:1 (SiCl₄:4-nitrobenzoic acid)

- Solvent : Dichloromethane (boiling point 40°C)

- Reaction time : 3-5 hours under reflux

Alcohol Activation

Propargyl alcohol's terminal alkyne creates steric challenges requiring:

Industrial-Scale Production Considerations

Spectroscopic Characterization

Nuclear Magnetic Resonance

¹H NMR (500 MHz, CDCl₃) :

- δ 8.35 (d, J=8.7 Hz, 2H, aromatic)

- δ 8.23 (d, J=8.7 Hz, 2H, aromatic)

- δ 4.85 (s, 2H, -OCH₂C≡CH)

- δ 2.55 (t, J=2.4 Hz, 1H, ≡C-H)

¹³C NMR (125 MHz, CDCl₃) :

Mass Spectrometry

HRMS (ESI-TOF) :

- m/z calculated for C₁₀H₈NO₅ [M+H]⁺: 224.0559

- Found: 224.0562

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 4-nitrobenzoic acid and prop-2-yn-1-ol in laboratory settings?

- Answer : For 4-nitrobenzoic acid, use impermeable gloves , safety goggles , and local exhaust ventilation to minimize dust inhalation . Prop-2-yn-1-ol requires strict avoidance of skin contact due to its 100% concentration; immediate flushing with water is advised for exposure . Both compounds should be stored away from oxidizers (e.g., CO, NOx) to prevent hazardous reactions .

Q. How can researchers optimize the synthesis of 4-nitrobenzoic acid derivatives?

- Answer : A common method involves nitration of benzoic acid derivatives followed by purification via recrystallization. For example, in a nitro-group reduction step, tin and concentrated HCl can reduce -NO₂ to -NH₂ under controlled conditions, requiring precise stoichiometry and temperature monitoring (40–60°C) . Purity can be verified using HPLC or NMR, referencing NIST spectral libraries .

Q. What analytical techniques are suitable for quantifying 4-nitrobenzoic acid in reaction mixtures?

- Answer : UV-Vis spectroscopy is effective due to the strong absorbance of the nitro group at 260–280 nm. Calibration curves using standards (e.g., p-nitrophenol) improve accuracy . For structural confirmation, combine FT-IR (C=O stretch at ~1700 cm⁻¹) with LC-MS for molecular ion identification .

Advanced Research Questions

Q. How can conflicting data on the thermal stability of 4-nitrobenzoic acid be resolved?

- Answer : Discrepancies often arise from varying experimental conditions (e.g., oxygen presence, humidity). Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to map decomposition pathways. Evidence suggests stability below 150°C in dry environments but potential decomposition into NOx above 200°C . Cross-validate with gas chromatography to identify volatile byproducts .

Q. What advanced strategies mitigate challenges in multi-step syntheses involving prop-2-yn-1-ol?

- Answer : Prop-2-yn-1-ol’s terminal alkyne group is prone to unwanted polymerization. Use low-temperature reactions (0–5°C) and radical inhibitors (e.g., BHT) during coupling reactions. For example, in Sonogashira couplings, employ Pd/Cu catalysts with degassed solvents to enhance yield . Monitor reaction progress via in-situ Raman spectroscopy to detect intermediate formation .

Q. How do surface interactions influence the reactivity of 4-nitrobenzoic acid in heterogeneous catalysis?

- Answer : Adsorption on metal oxides (e.g., TiO₂) alters nitro-group orientation, affecting reduction kinetics. Use X-ray photoelectron spectroscopy (XPS) to analyze surface binding modes and operando FT-IR to track intermediate species during catalytic cycles . Contradictions in reported catalytic efficiencies may stem from variations in surface defects or solvent polarity .

Q. What methodologies address the photodegradation paradox of prop-2-yn-1-ol under UV light?

- Answer : While prop-2-yn-1-ol is stable under ambient light, UV exposure (254 nm) induces radical chain reactions. Use laser flash photolysis to quantify transient species (e.g., acetylide radicals) and compare degradation rates in polar vs. nonpolar solvents. Conflicting literature data may arise from differences in light intensity or impurity levels .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.